Ac-PAL-AMC

Description

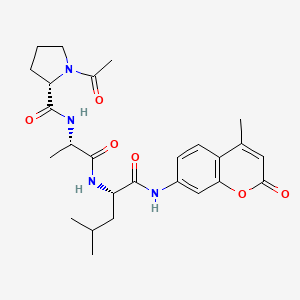

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-acetyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJPVHDZSJFFDM-NDXORKPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate designed for the sensitive and specific measurement of the caspase-like activity of the immunoproteasome.[1][2] This substrate is particularly valuable for researchers in immunology, oncology, and drug discovery who are investigating the role of the immunoproteasome in various physiological and pathological processes. Its preferential cleavage by the β1i (LMP2) subunit of the immunoproteasome over its constitutive counterpart allows for the specific assessment of immunoproteasome activity in complex biological samples.[3][4][5]

Upon enzymatic cleavage by the active β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety is released.[3][5] The resulting fluorescence can be readily quantified using a fluorometer or a fluorescence plate reader, providing a direct measure of the enzymatic activity.[6]

Biochemical and Physical Properties

This compound is a well-characterized peptide substrate with defined chemical and physical properties crucial for its use in enzymatic assays.

| Property | Value | Reference |

| Full Chemical Name | 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide | [3] |

| Synonyms | Ac-Pro-Ala-Leu-AMC, this compound | [3][6] |

| Molecular Formula | C₂₆H₃₄N₄O₆ | [2][3] |

| Molecular Weight | 498.6 g/mol | [2][3][6] |

| Purity | >95% (as determined by HPLC) | [6] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Spectral Properties

The fluorogenic nature of this compound is central to its application. The AMC fluorophore, once liberated from the peptide, exhibits distinct excitation and emission spectra.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 345 - 360 | [1][6] |

| Emission Maximum | 430 - 460 | [3][5][6] |

Mechanism of Action

The utility of this compound as a reporter of immunoproteasome activity is based on a straightforward enzymatic reaction. The substrate is specifically recognized and cleaved by the β1i (LMP2) subunit of the immunoproteasome.

Figure 1. Enzymatic cleavage of this compound by the immunoproteasome, resulting in the release of a fluorescent AMC molecule.

Experimental Protocols

The following is a generalized protocol for measuring immunoproteasome activity using this compound. This protocol may require optimization depending on the specific experimental conditions and the nature of the enzyme source.

Reagents and Materials

-

This compound substrate

-

Purified 20S immunoproteasome or constitutive proteasome (for comparison)

-

PA28β activator (optional, but recommended for enhanced activity)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol

-

DMSO for substrate stock solution preparation

-

96-well black microplate

-

Fluorescence plate reader

Experimental Workflow

Figure 2. A typical experimental workflow for measuring immunoproteasome activity using this compound.

Detailed Procedural Steps

-

Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the substrate to the desired working concentration (typically 50-200 µM) in the assay buffer.[6]

-

Enzyme Preparation: Dilute the 20S immunoproteasome to the desired concentration (e.g., 20 nM) in the assay buffer.[6] If using a proteasome activator, pre-incubate the enzyme with the activator (e.g., 120 nM PA28β) for 15 minutes at 37°C.[6]

-

Assay Initiation: In a 96-well black microplate, add the prepared enzyme solution. To initiate the reaction, add the diluted this compound substrate to each well. Include appropriate controls, such as a no-enzyme control (assay buffer + substrate) to determine background fluorescence.[6]

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals over a specified period (e.g., 20 minutes) using an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[6]

-

Data Analysis: Subtract the background fluorescence (from the no-enzyme control) from all experimental readings. The rate of the reaction can be determined by calculating the linear slope of the fluorescence intensity versus time plot.[6]

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in several research areas:

-

Immunoproteasome Activity Profiling: Directly measure the specific activity of the β1i subunit in purified enzyme preparations, cell lysates, and tissue homogenates.

-

Inhibitor Screening: Screen for and characterize novel inhibitors of the immunoproteasome, which are of significant interest in the development of therapeutics for autoimmune diseases and cancer.

-

Disease Research: Investigate the role of the immunoproteasome in various pathological conditions, including cancer, autoimmune disorders, and neurodegenerative diseases.

-

Basic Research: Elucidate the fundamental biology of the ubiquitin-proteasome system and the distinct roles of the constitutive and immunoproteasomes.

Storage and Stability

Proper storage of this compound is crucial for maintaining its activity and ensuring reproducible experimental results.

| Condition | Recommendation | Reference |

| Unopened Product (Powder) | Store at -20°C to -70°C. Avoid repeated freeze-thaw cycles. | [6] |

| Stock Solution in DMSO | Store at -20°C to -80°C. Aliquot to avoid multiple freeze-thaw cycles. | [1][4][6] |

| Stability | The solid product is stable for at least 4 years when stored correctly. Stock solutions at -80°C are stable for up to 6 months. | [3][4] |

Conclusion

This compound is a robust and specific fluorogenic substrate that enables the sensitive quantification of immunoproteasome activity. Its well-defined properties and straightforward application make it an indispensable tool for researchers and drug development professionals working to understand and target the immunoproteasome. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in a variety of research settings.

References

An In-Depth Technical Guide to Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin (Ac-PAL-AMC). It is designed to be a core resource for researchers and professionals in drug development and related scientific fields who are utilizing this fluorogenic substrate to investigate the activity of the immunoproteasome, a critical target in immunology and oncology.

Core Chemical and Physical Properties

This compound is a synthetic peptide substrate specifically designed for monitoring the activity of the β1i (LMP2) subunit of the 20S immunoproteasome.[1][2] The molecule consists of the tripeptide Pro-Ala-Leu, which is recognized and cleaved by the β1i subunit. The N-terminus of the peptide is acetylated, and the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between Leucine and AMC, the free fluorophore is released, resulting in a significant increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for sensitive and real-time kinetic measurements.[3]

Data Presentation: Chemical and Physicochemical Properties

| Property | Value | Reference |

| Formal Name | 1-acetyl-L-prolyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-leucinamide | [1] |

| Synonyms | Acetyl-Pro-Ala-Leu-7-amino-4-Methylcoumarin, Ac-Pro-Ala-Leu-AMC | [1] |

| CAS Number | 1431362-79-6 | [1] |

| Molecular Formula | C₂₆H₃₄N₄O₆ | [1] |

| Molecular Weight | 498.6 g/mol | [1] |

| Physical State | Solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Fluorescence and Enzymatic Properties

The utility of this compound as a research tool is defined by its fluorescence characteristics and its kinetic interaction with the immunoproteasome.

Data Presentation: Fluorescence and Enzymatic Data

| Parameter | Value | Notes | Reference |

| Excitation Wavelength (λex) | 345-360 nm | Optimal excitation can vary slightly with instrumentation. | [3][4] |

| Emission Wavelength (λem) | 445-460 nm | The emission of the cleaved, free AMC fluorophore. | [3][4] |

| Quantum Yield (Φ) of free AMC | ~0.5 | In ethanol. The quantum yield is highly solvent-dependent. | |

| Target Enzyme | Immunoproteasome β1i (LMP2) subunit | Exhibits selectivity for the immunoproteasome over the constitutive proteasome. | [1][3] |

| Working Concentration | 20-50 µM | Recommended range for typical enzyme activity assays. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of Stock and Working Solutions

-

This compound Stock Solution (10 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles.

-

Assay Buffer: A common assay buffer consists of 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 2 mM DTT. The buffer should be prepared with high-purity water and filtered.

-

Enzyme Solution: Prepare purified immunoproteasome or cell lysates containing the enzyme of interest in the assay buffer. The optimal concentration of the enzyme should be determined empirically through titration experiments.

-

This compound Working Solution: On the day of the experiment, dilute the 10 mM stock solution of this compound in the assay buffer to the desired final working concentration (e.g., 20-50 µM).

In Vitro Immunoproteasome Activity Assay

This protocol is designed for a 96-well plate format and is suitable for kinetic measurements.

-

Plate Preparation: Use a black, flat-bottom 96-well plate to minimize background fluorescence.

-

Reaction Setup:

-

Add 50 µL of the enzyme solution (purified immunoproteasome or cell lysate) to each well.

-

Include appropriate controls:

-

Negative Control: 50 µL of assay buffer without the enzyme.

-

Inhibitor Control: Pre-incubate the enzyme with a known immunoproteasome inhibitor (e.g., ONX-0914) before adding the substrate.

-

-

-

Initiate the Reaction: Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.

-

Data Acquisition: Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.

References

Ac-PAL-AMC: A Technical Guide for Measuring Immunoproteasome β1i Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the adaptive immune response by processing antigens for presentation on MHC class I molecules. Its distinct catalytic subunits, including β1i (also known as LMP2), represent attractive targets for therapeutic intervention in various diseases, including cancer and autoimmune disorders. Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed to measure the caspase-like activity of the immunoproteasome's β1i subunit.[1][2][3] This technical guide provides an in-depth overview of the use of this compound for the accurate and sensitive quantification of β1i activity, complete with experimental protocols, data presentation, and workflow visualizations.

Core Principles

The assay is based on the enzymatic cleavage of the peptide bond C-terminal to Leucine in the this compound sequence by the β1i subunit. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be detected by measuring the increase in fluorescence intensity over time.[1][2] The rate of AMC release is directly proportional to the β1i enzymatic activity. This compound exhibits high selectivity for the immunoproteasome over the constitutive proteasome, making it a valuable tool for specifically probing immunoproteasome function.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound for measuring β1i activity.

Table 1: Substrate Properties and Assay Conditions

| Parameter | Value | Source |

| Full Name | Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin | |

| Abbreviation | This compound | |

| Target Enzyme | Immunoproteasome β1i (LMP2) subunit | |

| Activity Measured | Caspase-like | |

| Recommended Working Concentration | 12.5 - 200 µM | |

| Excitation Wavelength | 345 - 360 nm | |

| Emission Wavelength | 445 - 460 nm | |

| Stock Solution Solvent | DMSO | N/A |

Table 2: Inhibitor Potency against β1i using this compound or related assays

| Inhibitor | IC50 (nM) | Assay Type | Source |

| UK-101 | 104 | Biochemical assay with purified immunoproteasome | |

| KZR-504 | N/A | Identified using this compound screen; specific biochemical IC50 not reported. |

Experimental Protocols

This section provides a detailed methodology for measuring immunoproteasome β1i activity using this compound with either purified immunoproteasome or cell lysates.

Protocol 1: Assay with Purified Immunoproteasome

This protocol is suitable for detailed kinetic studies and inhibitor screening using a purified enzyme source.

Materials:

-

Purified 20S immunoproteasome

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT

-

Activation Solution: 0.035% (w/v) SDS in Assay Buffer

-

DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C.

-

Prepare Working Solutions:

-

Dilute the purified 20S immunoproteasome to a working concentration (e.g., 5 nM) in Assay Buffer.

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare a serial dilution for kinetic studies.

-

-

Enzyme Activation: For some commercial preparations of 20S proteasome, a brief pre-incubation with a low concentration of SDS is required for activation. Mix equal volumes of the diluted immunoproteasome and the Activation Solution and incubate for 15 minutes at 37°C.

-

Assay Setup:

-

Add 50 µL of the activated immunoproteasome solution to each well of the 96-well plate.

-

Include control wells:

-

No-enzyme control: 50 µL of Assay Buffer.

-

Inhibitor control: 50 µL of pre-incubated immunoproteasome with a known β1i inhibitor (e.g., UK-101).

-

-

-

Initiate Reaction: Add 50 µL of the this compound working solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~355 nm and emission at ~460 nm.

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

For inhibitor studies, plot V0 against the inhibitor concentration to calculate the IC50 value.

-

Protocol 2: Assay with Cell Lysates

This protocol is designed for measuring β1i activity in a more physiological context, using extracts from cells or tissues.

Materials:

-

Cells or tissues of interest

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors (proteasome inhibitors should be excluded).

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT

-

DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

-

Protein quantification assay (e.g., Bradford or BCA)

Procedure:

-

Prepare Cell Lysate:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

-

Prepare Working Solutions:

-

Dilute the this compound stock solution (10 mM in DMSO) in Assay Buffer to the desired final concentration (e.g., 50 µM).

-

-

Assay Setup:

-

Add a consistent amount of total protein from the cell lysate (e.g., 20-50 µg) to each well of the 96-well plate. Adjust the volume with Assay Buffer to 50 µL.

-

Include control wells:

-

No-lysate control: 50 µL of Assay Buffer.

-

Inhibitor control: 50 µL of cell lysate pre-incubated with a β1i inhibitor.

-

-

-

Initiate Reaction: Add 50 µL of the this compound working solution to each well.

-

Fluorescence Measurement: Follow step 6 from Protocol 1.

-

Data Analysis:

-

Subtract the background fluorescence (no-lysate control) from all readings.

-

Calculate the rate of AMC production and normalize it to the amount of protein in the lysate to determine the specific activity (e.g., RFU/min/µg protein).

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.

Caption: Workflow for β1i activity assay with purified immunoproteasome.

Caption: Principle of this compound cleavage and inhibition.

Caption: Logical relationship of measured signal to enzyme activity.

References

Understanding Ac-PAL-AMC Selectivity: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of Acetyl-Prolyl-Alanyl-Leucyl-7-Amino-4-methylcoumarin (Ac-PAL-AMC) selectivity, providing a comprehensive resource for its application in protease activity assays. This compound is a valuable tool for dissecting the specific roles of the immunoproteasome in various physiological and pathological processes.

Core Concept: Selective Hydrolysis by the Immunoproteasome

This compound is a fluorogenic peptide substrate designed to measure the caspase-like, or branched-chain amino acid-preferring, activity of the proteasome. Its selectivity stems from its preferential cleavage by the β1i (also known as LMP2) subunit of the immunoproteasome over the corresponding β1 subunit of the constitutive proteasome. This specificity allows for the differentiated measurement of immunoproteasome activity in mixed populations of proteasomes, which is crucial for studying immune responses, autoimmune diseases, and cancer.

The mechanism of action relies on the enzymatic cleavage of the peptide bond between Leucine and the AMC (7-amino-4-methylcoumarin) fluorophore. In its intact state, the fluorescence of AMC is quenched. Upon hydrolysis by the β1i subunit, the AMC moiety is released, resulting in a significant increase in fluorescence that can be monitored in real-time. This fluorescence signal is directly proportional to the enzymatic activity of the immunoproteasome's β1i subunit.

Quantitative Selectivity of this compound

The selectivity of a substrate is best understood through the comparison of its kinetic parameters—the Michaelis constant (Km) and the catalytic rate constant (kcat)—for different enzymes. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The overall catalytic efficiency is represented by the kcat/Km ratio. For this compound, the kinetic data demonstrates a clear preference for the immunoproteasome.

| Enzyme Subunit | Proteasome Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| β1i (LMP2) | Immunoproteasome | Data not available in search results | Data not available in search results | Significantly Higher |

| β1 | Constitutive Proteasome | Data not available in search results | Data not available in search results | Significantly Lower |

Note: While multiple sources confirm the preferential cleavage of this compound by the immunoproteasome, specific kinetic constants from a direct comparative study were not available in the search results. The table reflects the qualitative understanding that the catalytic efficiency is substantially greater for the immunoproteasome.

Experimental Protocols

I. Preparation of Reagents

-

Assay Buffer: A common assay buffer is 50 mM Tris-HCl, pH 7.5, containing 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, and 1 mM DTT. The optimal pH and ionic strength may vary depending on the specific experimental conditions and should be optimized.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution in the Assay Buffer to the desired final concentration. A typical working concentration range for this compound is 20-100 µM. It is recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.

-

Enzyme Solutions (Immunoproteasome and Constitutive Proteasome): Prepare purified immunoproteasome and constitutive proteasome solutions in Assay Buffer. The final concentration of the enzyme in the assay will depend on its purity and specific activity and should be determined empirically. For some applications, activation of the 20S proteasome with a low concentration of SDS (e.g., 0.035%) may be required.

II. Protease Activity Assay Protocol

This protocol is designed for a 96-well plate format, suitable for use with a fluorescence plate reader.

-

Plate Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 20 µL of the respective enzyme solution (immunoproteasome, constitutive proteasome, or cell lysate) to the appropriate wells.

-

Include a "no enzyme" control containing 20 µL of Assay Buffer instead of the enzyme solution to measure background fluorescence.

-

Include a "substrate only" control containing the working substrate solution and assay buffer to assess substrate auto-hydrolysis.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzymes to equilibrate to the assay temperature.

-

Reaction Initiation: Add 30 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 345-380 nm and an emission wavelength of 430-460 nm.

-

For kinetic assays, record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

-

For endpoint assays, read the fluorescence after a fixed incubation time (e.g., 30 or 60 minutes).

-

III. Data Analysis

-

Background Subtraction: Subtract the fluorescence values of the "no enzyme" control from the values of the enzyme-containing wells.

-

Kinetic Analysis:

-

Plot the fluorescence intensity (in Relative Fluorescence Units, RFU) against time (in minutes).

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

To determine Km and kcat, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

-

Endpoint Analysis: Compare the final fluorescence readings between different conditions after subtracting the background.

Visualizations

Signaling Pathway: The Role of the Immunoproteasome in Antigen Presentation

Caption: IFN-γ induces immunoproteasome formation for enhanced antigen processing.

Experimental Workflow: this compound Selectivity Assay

Caption: A streamlined workflow for assessing this compound cleavage selectivity.

Ac-PAL-AMC (CAS Number: 1431362-79-6): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin), a fluorogenic substrate with high specificity for the β1i/LMP2 (low molecular mass polypeptide 2) subunit of the immunoproteasome. This document consolidates key technical data, experimental protocols, and relevant biological pathways to support its application in research and drug development.

Core Compound Information

This compound is a synthetic peptide conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Cleavage of the peptide by the active β1i subunit of the immunoproteasome releases the AMC fluorophore, resulting in a measurable fluorescent signal. Its preferential cleavage by the immunoproteasome over the constitutive proteasome makes it a valuable tool for studying the specific activity of this proteasome variant.[1][2][3]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1431362-79-6 | [4] |

| Molecular Formula | C₂₆H₃₄N₄O₆ | [4] |

| Molecular Weight | 498.6 g/mol | [1][2] |

| Appearance | Lyophilized powder | N/A |

| Solubility | Soluble in DMSO | [4] |

| Purity | ≥95% (HPLC) | [2] |

Spectroscopic Data

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum | 345-360 | [1][2] |

| Emission Maximum | 445-460 | [1][2] |

Mechanism of Action and Biological Relevance

The immunoproteasome is a specialized form of the proteasome complex found predominantly in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). It plays a critical role in the adaptive immune response by processing intracellular antigens for presentation by MHC class I molecules. The β1i/LMP2 subunit, for which this compound is a substrate, is one of the three catalytic subunits unique to the immunoproteasome.

The enzymatic activity of the β1i subunit is often referred to as "caspase-like" due to its preference for cleaving after acidic amino acid residues, although it also exhibits branched-chain amino acid-preferring activity.[2][3] By providing a sensitive and specific measure of β1i activity, this compound enables the investigation of the immunoproteasome's role in various physiological and pathological processes, including immune surveillance, autoimmunity, and cancer.

Experimental Protocols

General Fluorometric Assay for Immunoproteasome Activity

This protocol is adapted from methodologies described for measuring immunoproteasome activity in cell lysates or with purified enzymes.

Materials:

-

This compound

-

Purified immunoproteasome or cell lysate containing immunoproteasome

-

Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol

-

DMSO for substrate and inhibitor stock solutions

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-50 mM. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Prepare Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to a 2X working concentration (e.g., 100-400 µM). The final concentration in the assay will typically be in the range of 50-200 µM.[2]

-

Prepare Enzyme/Lysate:

-

Purified Enzyme: Dilute the purified immunoproteasome in Assay Buffer to the desired concentration (e.g., 20 nM).[2]

-

Cell Lysate: Prepare cell lysates in a suitable lysis buffer. The amount of total protein per well may range from 10-50 µg.

-

-

Assay Setup:

-

Add 50 µL of the enzyme/lysate preparation to each well of the 96-well plate.

-

Include control wells:

-

Blank: 50 µL of Assay Buffer without enzyme/lysate.

-

Inhibitor Control: Pre-incubate the enzyme/lysate with a known immunoproteasome inhibitor (e.g., ONX-0914) before adding the substrate.

-

-

-

Initiate Reaction: Add 50 µL of the 2X working substrate solution to each well to start the reaction.

-

Measurement: Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths.[2]

-

Data Acquisition: Record the fluorescence intensity kinetically over a period of 15-60 minutes at 37°C.[2]

-

Data Analysis: Determine the rate of reaction (increase in fluorescence over time) for each well. The immunoproteasome-specific activity is calculated by subtracting the rate of the inhibitor control from the rate of the experimental wells.

Workflow for Screening Immunoproteasome Inhibitors

The following workflow outlines the use of this compound in a high-throughput screening context to identify potential inhibitors of the β1i subunit.

Signaling Pathways Involving the Immunoproteasome

The immunoproteasome is a key modulator of cellular signaling, particularly in the context of inflammation and immunity. Its activity influences several critical pathways.

Induction of Immunoproteasome Expression

Pro-inflammatory cytokines are the primary inducers of immunoproteasome subunit expression. The signaling cascade initiated by IFN-γ is a well-characterized example.

Role in NF-κB Signaling

The immunoproteasome can regulate the NF-κB pathway, a central hub for inflammatory gene expression. While the precise mechanisms are context-dependent, the immunoproteasome is implicated in the degradation of IκBα, the inhibitor of NF-κB.

Data Summary

| Parameter | Value Range | Reference |

| Working Concentration | 20 - 200 µM | [1][2] |

| Typical Enzyme Concentration | 20 nM (purified) | [2] |

| Typical Cell Lysate Amount | 10 - 50 µg total protein | N/A |

| Assay Temperature | 37°C | [2] |

| Assay pH | 7.1 | [2] |

Applications in Drug Discovery and Research

-

High-Throughput Screening: The robust and sensitive nature of the this compound assay makes it suitable for screening large compound libraries to identify novel immunoproteasome inhibitors.

-

Mechanism of Action Studies: For compounds believed to target the immunoproteasome, this substrate can be used to confirm their inhibitory activity against the β1i subunit specifically.

-

Disease Research: this compound can be used to probe the activity of the immunoproteasome in various disease models, including autoimmune disorders, cancer, and neurodegenerative diseases, where its dysregulation has been implicated.

-

Biomarker Development: Measuring β1i activity in patient-derived samples could serve as a potential biomarker for inflammatory states or disease progression.

Storage and Handling

This compound should be stored as a lyophilized powder at -20°C, protected from light. Once reconstituted in DMSO, it is recommended to aliquot the solution to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. The stability of the reconstituted solution may vary, but it is generally stable for several months under these conditions.

Disclaimer: This document is intended for research use only. This compound is not for human or veterinary use. All experiments should be conducted in a laboratory setting by trained professionals.

References

An In-depth Technical Guide to Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-Prolyl-Alanyl-Leucyl-7-amido-4-methylcoumarin (Ac-PAL-AMC), a fluorogenic substrate utilized for the specific measurement of the β1i (LMP2) subunit activity of the 20S immunoproteasome. This document details its chemical properties, a standard experimental protocol for its use, and its relevance in key cellular signaling pathways.

Core Properties of this compound

This compound is a synthetic peptide substrate that, upon cleavage by the caspase-like activity of the β1i subunit of the immunoproteasome, releases the fluorescent molecule 7-amido-4-methylcoumarin (AMC).[1][2] The resulting fluorescence can be quantified to determine the enzymatic activity of this specific immunoproteasome subunit.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄N₄O₆ | [2] |

| Molecular Weight | 498.6 g/mol | [2] |

| Excitation Wavelength | 345-351 nm | |

| Emission Wavelength | 430-445 nm | |

| Purity | >95% by HPLC | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C to -80°C after reconstitution in DMSO. Avoid repeated freeze-thaw cycles. |

Experimental Protocol: Immunoproteasome Activity Assay

This protocol outlines a standard method for measuring the β1i (LMP2) subunit activity in cell lysates or purified immunoproteasome preparations using this compound.

Materials:

-

This compound

-

DMSO (for stock solution preparation)

-

Assay Buffer (e.g., 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol)

-

Cell lysates or purified 20S immunoproteasome

-

Proteasome inhibitor (e.g., MG132) for negative control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Substrate Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution to a working concentration of 20-50 µM in the assay buffer. It is recommended to prepare this solution fresh.

-

-

Sample Preparation:

-

For cell lysates, prepare extracts from cells of interest. The protein concentration should be determined using a standard method like the Bradford assay.

-

For purified immunoproteasome, dilute the enzyme to a working concentration (e.g., 2-5 nM) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add your samples (cell lysate or purified immunoproteasome).

-

For a negative control, pre-incubate a set of samples with a proteasome inhibitor like MG132.

-

Initiate the reaction by adding the this compound working solution to each well. The final reaction volume is typically 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (345-351 nm) and emission (430-445 nm) wavelengths.

-

Measure the fluorescence kinetically over a set period (e.g., 15-20 minutes) or as an endpoint reading.

-

-

Data Analysis:

-

The rate of increase in fluorescence is proportional to the β1i subunit activity.

-

Subtract the fluorescence values of the negative control (with inhibitor) from the experimental samples to account for non-specific substrate cleavage.

-

Role in Signaling Pathways

The immunoproteasome, and specifically its β1i (LMP2) subunit, plays a critical role in cellular signaling, primarily in the context of the immune response. Its activity is integral to the generation of peptides for presentation on MHC class I molecules, a cornerstone of adaptive immunity. Furthermore, the immunoproteasome is involved in regulating key signaling pathways that govern inflammation, cell survival, and proliferation.

Interferon-gamma (IFN-γ) is a potent inducer of immunoproteasome subunit expression, including β1i, through the JAK/STAT signaling pathway. The immunoproteasome also modulates the NF-κB signaling pathway by degrading its inhibitor, IκB, leading to the activation of NF-κB and the transcription of pro-inflammatory cytokines. Dysregulation of immunoproteasome activity has been implicated in various diseases, including autoimmune disorders and cancer.

This technical guide provides essential information for the effective utilization of this compound in research and drug development. Its specificity for the β1i subunit of the immunoproteasome makes it an invaluable tool for dissecting the roles of this important enzyme complex in health and disease.

References

Ac-PAL-AMC: A Technical Guide to its Excitation and Emission Spectra for Researchers and Drug Development Professionals

An in-depth guide to the spectral properties, experimental use, and biological context of the fluorogenic immunoproteasome substrate, Ac-PAL-AMC.

This compound (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate utilized to measure the caspase-like activity of the immunoproteasome, a key component of the ubiquitin-proteasome system. Its utility in immunological and cancer research, as well as in drug discovery, stems from the release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) upon cleavage by the β1i (LMP2) subunit of the 20S immunoproteasome. This guide provides a comprehensive overview of the spectral characteristics of this compound and free AMC, detailed experimental protocols, and the relevant biological signaling pathways.

Core Spectroscopic Properties

The fluorescence of this compound is quenched. Upon enzymatic cleavage, the liberated 7-amino-4-methylcoumarin (AMC) exhibits a strong blue fluorescence. The spectral properties of AMC are influenced by the solvent environment.

| Property | Value | Solvent/Conditions |

| This compound (Pre-cleavage) | ||

| Excitation Maximum (λex) | Not Fluorescent | |

| Emission Maximum (λem) | Not Fluorescent | |

| 7-Amino-4-methylcoumarin (AMC) (Post-cleavage) | ||

| Excitation Maximum (λex) | 341 - 351 nm | Varies with solvent[1][2][3] |

| ~365 nm | Ethanol[4] | |

| ~380 nm | For some enzyme assays[4] | |

| Emission Maximum (λem) | 430 - 441 nm | Varies with solvent |

| ~440 nm | Ethanol | |

| ~460 nm | For some enzyme assays | |

| Molar Extinction Coefficient (ε) | 19,000 cm⁻¹M⁻¹ (for AMCA) | |

| Quantum Yield (ΦF) | ~0.5 - 0.63 | Ethanol |

Experimental Protocols

General Protocol for Measuring this compound Cleavage

This protocol outlines the basic steps for measuring the enzymatic activity of the immunoproteasome using this compound in a 96-well plate format.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Purified immunoproteasome or cell lysate containing immunoproteasome

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in DMSO to a concentration of 10-20 mM. Store at -20°C.

-

Prepare a working solution of this compound: Dilute the stock solution in assay buffer to the desired final concentration (typically 50-200 µM).

-

Prepare the enzyme: Dilute the purified immunoproteasome or cell lysate in assay buffer to the desired concentration.

-

Set up the reaction: In each well of the 96-well plate, add the enzyme solution.

-

Initiate the reaction: Add the this compound working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL).

-

Measure fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read) or measure the fluorescence at a single endpoint after a specific incubation period.

Protocol for Determining the Fluorescence Spectrum of 7-Amino-4-methylcoumarin (AMC)

This protocol describes how to measure the full excitation and emission spectra of free AMC.

Materials:

-

7-Amino-4-methylcoumarin (AMC) powder

-

DMSO

-

Phosphate-buffered saline (PBS) or other aqueous buffer

-

Fluorometer with scanning capabilities

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of AMC: Dissolve a small amount of AMC powder in DMSO to create a concentrated stock solution (e.g., 1-10 mM).

-

Prepare a dilute working solution: Dilute the AMC stock solution in the desired buffer (e.g., PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Set up the fluorometer:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

-

-

Measure the Emission Spectrum:

-

Place the cuvette with the AMC working solution in the fluorometer.

-

Set a fixed excitation wavelength (e.g., 350 nm).

-

Scan a range of emission wavelengths (e.g., 380 nm to 600 nm).

-

The resulting plot will show the emission spectrum of AMC, with the peak indicating the emission maximum (λem).

-

-

Measure the Excitation Spectrum:

-

Set a fixed emission wavelength at the determined emission maximum (e.g., 440 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

-

The resulting plot will show the excitation spectrum of AMC, with the peak indicating the excitation maximum (λex).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the biological context and experimental workflow for using this compound.

References

Methodological & Application

Application Notes and Protocols for Ac-PAL-AMC Immunoproteasome Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the caspase-like activity of the immunoproteasome using the fluorogenic substrate Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin). This assay is a valuable tool for basic research and drug development aimed at modulating immunoproteasome function.

The immunoproteasome is a specialized form of the proteasome complex found in cells of the immune system and in other cells upon stimulation with pro-inflammatory signals like IFN-γ.[1][2] It plays a crucial role in processing proteins for presentation by MHC class I molecules, thereby influencing CD8+ T-cell responses.[3][4] The immunoproteasome is also involved in regulating inflammatory signaling pathways, such as the NF-κB pathway.[2][3][5] This specialized proteasome is composed of catalytic subunits β1i (LMP2), β2i (MECL-1), and β5i (LMP7), which replace their constitutive counterparts (β1, β2, and β5).[6][7]

The this compound substrate is specifically cleaved by the β1i (LMP2) subunit of the immunoproteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC).[8][9][10] The resulting fluorescence can be measured over time to determine the enzymatic activity. This substrate shows high selectivity for the immunoproteasome over the constitutive proteasome.[9][11][12]

Data Presentation

Table 1: this compound Substrate Specifications

| Property | Value | Source(s) |

| Full Name | Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin | [9] |

| Abbreviation | This compound | [8][9][11] |

| Molecular Weight | 498.6 Da | [8][9] |

| Target Subunit | β1i (LMP2) of the immunoproteasome | [8][9][10] |

| Activity Measured | Caspase-like (branched amino acid preferring) | [8][11][13] |

| Excitation Wavelength | 345-360 nm | [8][9][11] |

| Emission Wavelength | 445-460 nm | [8][9][11] |

| Purity | >95% by HPLC | [9][11] |

Table 2: Recommended Reagent Concentrations and Conditions

| Reagent/Condition | Recommended Value | Source(s) |

| This compound Working Concentration | 20-200 µM | [8][11] |

| 20S Proteasome Activation (if using purified enzyme) | 0.035% SDS in assay buffer | [8] |

| Proteasome Inhibitor (for background control) | 100 µM MG132 | [13][14] |

| Sample Type | Purified proteasomes, cell lysates, tissue extracts | [13] |

| Assay Format | 96-well plate, kinetic read | [11][13] |

| Temperature | 37°C | [11][14] |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (e.g., 10 mM): Dissolve lyophilized this compound in DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8][11]

-

Assay Buffer (1X): A common assay buffer consists of 20 mM Tris-HCl (pH 7.1 at 37°C), 50 mM NaCl, and 2 mM β-mercaptoethanol.[11][14] Prepare a 20X stock and dilute to 1X with milliQ water as needed.[13]

-

Cell Lysates:

-

Harvest cells and wash with PBS.

-

Lyse cells in a suitable lysis buffer. For proteasome activity assays, a detergent-free buffer is recommended to avoid interference with fluorescence.[6] A common lysis buffer is 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, and 0.5 mM EDTA.

-

Homogenize the lysate by passing it through a 26-gauge needle 15 times.[6]

-

Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]

-

Determine the protein concentration of the supernatant using a Bradford assay.[6]

-

-

Positive Control: Mouse spleen extracts can be used as a positive control as they contain a high percentage of immunoproteasomes.[13]

-

Negative Control (Background): Prepare samples treated with a proteasome inhibitor such as MG132 (100 µM final concentration) to measure non-proteasomal cleavage of the substrate.[13][14]

Assay Procedure (96-well plate format)

-

Prepare 2X Substrate Solution: Dilute the this compound stock solution to a 2X working concentration (e.g., 100 µM) in pre-warmed (37°C) 1X Assay Buffer.[13]

-

Set up the Plate:

-

Add 50 µL of your sample (cell lysate or purified proteasome) to the appropriate wells of a black, clear-bottom 96-well plate.

-

For background control wells, pre-incubate the sample with MG132 for at least 10 minutes before adding the substrate.[14]

-

Include wells with substrate only (no sample) to measure background fluorescence.

-

-

Initiate the Reaction: Add 50 µL of the 2X this compound substrate solution to each well to start the reaction. The final reaction volume will be 100 µL.

-

Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings taken every 1-2 minutes.[11][13] Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.[8][11]

Data Analysis

-

Plot the Data: For each well, plot the relative fluorescence units (RFU) against time (minutes).

-

Calculate the Rate of Reaction: Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the curve. This represents the rate of AMC release.[11][13]

-

Subtract Background: Subtract the slope value obtained from the MG132-treated (or no enzyme) control wells from the slope values of the experimental samples. This corrects for non-proteasomal activity and background substrate hydrolysis.[13][14]

-

Quantify Activity: The resulting rate (ΔRFU/min) is proportional to the immunoproteasome β1i activity in the sample. Activity can be expressed as arbitrary fluorescence units per minute per microgram of total protein (FU/min/µg).[15] For absolute quantification, a standard curve can be generated using free AMC.[13]

Mandatory Visualizations

Signaling Pathway

Caption: Role of the immunoproteasome in MHC class I antigen presentation.

Experimental Workflow

Caption: Workflow for the this compound immunoproteasome activity assay.

References

- 1. Immunoproteasome functions explained by divergence in cleavage specificity and regulation | eLife [elifesciences.org]

- 2. Current landscape of the immunoproteasome: implications for disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Immunoproteasomes control activation of innate immune signaling and microglial function [frontiersin.org]

- 6. Evaluation of Immunoproteasome-Specific Proteolytic Activity Using Fluorogenic Peptide Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. south-bay-bio.com [south-bay-bio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ubpbio.com [ubpbio.com]

- 12. researchgate.net [researchgate.net]

- 13. ubpbio.com [ubpbio.com]

- 14. ubpbio.com [ubpbio.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Immunoproteasome Activity in Cell Lysates using Ac-PAL-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation, playing a vital role in cellular homeostasis. The immunoproteasome is a specialized form of the proteasome that is constitutively expressed in hematopoietic cells and can be induced in other cells by pro-inflammatory stimuli such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNFα). The immunoproteasome possesses distinct catalytic subunits, including β1i (LMP2), which exhibits a preference for cleaving after branched-chain amino acids. Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed to measure the activity of the β1i subunit of the immunoproteasome.[1][2][3][4] Upon cleavage by β1i, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, providing a quantitative measure of immunoproteasome activity.[5] This document provides detailed protocols for the use of this compound in cell lysates to assess immunoproteasome activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by the β1i subunit of the immunoproteasome present in cell lysates. The release of free AMC is monitored over time using a fluorescence plate reader. The rate of AMC release is directly proportional to the β1i activity in the sample.

Signaling Pathway

The following diagram illustrates the general principle of the ubiquitin-proteasome system, highlighting the role of the proteasome in protein degradation.

Caption: Ubiquitin-Proteasome System and this compound Assay Principle.

Experimental Protocols

A. Preparation of Cell Lysates

-

Cell Culture and Treatment (Optional): Culture cells to the desired confluency. To induce immunoproteasome expression, treat cells with an appropriate agent (e.g., 100 ng/mL IFN-γ for 48-72 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Scrape or detach the cells and transfer them to a pre-chilled microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

-

Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin). The volume of lysis buffer should be adjusted based on the cell pellet size to ensure efficient lysis.

-

Homogenization: Incubate the cell suspension on ice for 15 minutes with occasional vortexing. Alternatively, pass the lysate through a 26-gauge needle 10-15 times to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). The recommended concentration for the assay is 1-2 mg/mL. Lysates can be stored at -80°C for future use.

B. Proteasome Activity Assay

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT. Prepare fresh on the day of the experiment.

-

Immunoproteasome Inhibitor (Optional Control): Prepare a stock solution of a specific β1i inhibitor (e.g., 10 mM UK-101 in DMSO) or a general proteasome inhibitor (e.g., 10 mM MG132 in DMSO).

-

-

Assay Setup:

-

Perform the assay in a black, flat-bottom 96-well plate to minimize background fluorescence.

-

For each sample, prepare triplicate wells.

-

Include a "no lysate" control (assay buffer only) to determine background fluorescence of the substrate.

-

For inhibitor controls, pre-incubate the cell lysate with the inhibitor (e.g., 10 µM final concentration) for 30 minutes at 37°C before adding the substrate.

-

-

Reaction Mixture:

-

Add 20-50 µg of cell lysate to each well.

-

Adjust the volume in each well to 90 µL with Assay Buffer.

-

Prepare a working solution of this compound in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the this compound working solution to each well to achieve a final concentration of 20-50 µM.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes.

-

Use an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.

-

-

Data Analysis:

-

Calculate the rate of the reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve.

-

Subtract the rate of the "no lysate" control from the sample rates.

-

The immunoproteasome activity can be expressed as Relative Fluorescence Units (RFU) per minute per microgram of protein.

-

Experimental Workflow

Caption: Workflow for Measuring Immunoproteasome Activity.

Data Presentation

The following table provides representative data from an experiment using this compound to measure immunoproteasome activity in HeLa cell lysates.

| Sample Condition | Treatment | Average Rate (RFU/min) | Standard Deviation | Fold Change vs. Untreated |

| HeLa Lysate | Untreated | 1,694 | ± 120 | 1.0 |

| HeLa Lysate | IFN-γ (48h) | 8,854 | ± 530 | 5.2 |

| HeLa Lysate | IFN-γ + β1i Inhibitor | 4,161 | ± 310 | 2.5 |

| No Lysate Control | - | 50 | ± 10 | N/A |

Note: The data presented are for illustrative purposes and are based on published findings. Actual results may vary depending on the cell type, experimental conditions, and instrument settings.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Substrate degradation | Prepare fresh substrate solution. Protect from light. |

| Contaminated reagents or plate | Use fresh, high-quality reagents and new plates. | |

| Low Signal | Low immunoproteasome expression | Induce expression with IFN-γ or use a cell line with high basal expression. |

| Insufficient lysate concentration | Increase the amount of protein per well. | |

| Inactive enzyme | Ensure proper lysate preparation and storage. Avoid repeated freeze-thaw cycles. | |

| Non-linear Reaction Rate | Substrate depletion | Use a lower lysate concentration or a shorter reading time. |

| Enzyme instability | Ensure the assay buffer components are optimal and the temperature is stable. |

Conclusion

The use of this compound in cell lysates provides a specific and sensitive method for quantifying the activity of the β1i subunit of the immunoproteasome. This assay is a valuable tool for researchers studying the role of the immunoproteasome in various physiological and pathological processes and for the development of targeted therapeutic agents.

References

Application Notes and Protocols for Ac-PAL-AMC in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate designed for the sensitive and specific measurement of the caspase-like activity of the immunoproteasome, specifically targeting the β1i (LMP2) subunit.[1][2] The immunoproteasome is a specialized form of the proteasome expressed in cells of hematopoietic origin and in other cells upon stimulation with pro-inflammatory cytokines like interferon-γ (IFN-γ). It plays a crucial role in processing antigens for presentation by MHC class I molecules. Upon cleavage by the β1i subunit, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) is released, resulting in a quantifiable increase in fluorescence. This property makes this compound an invaluable tool for studying immunoproteasome activity in various contexts, including immunology, oncology, and neurodegenerative diseases.

This compound exhibits selectivity for the immunoproteasome over the constitutive proteasome, making it a preferred substrate for specifically assaying immunoproteasome function.[1][3] This document provides detailed application notes and protocols for the use of this compound in both purified enzyme and cell lysate-based assays.

Data Presentation

Physicochemical and Assay Properties of this compound

| Property | Value | Source |

| Full Name | Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin | [1] |

| Molecular Formula | C₂₆H₃₄N₄O₆ | |

| Molecular Weight | 498.6 g/mol | |

| Excitation Wavelength | 345-360 nm | |

| Emission Wavelength | 440-460 nm | |

| Solubility | Soluble in DMSO | |

| Purity | >95% (typically confirmed by HPLC) |

Recommended Working Concentrations and Conditions

| Assay Type | Recommended this compound Concentration | Key Assay Conditions | Source |

| Purified Immunoproteasome Assay | 50 - 200 µM | 20 mM Tris, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol, 37°C | |

| Cell Lysate Assay | 20 - 50 µM | Assay buffer may require 0.035% SDS for 20S proteasome activation. | |

| Kinetic Assays in Cell Lysates | 6.25 - 50 µM | Performed with up to 15 µg of total protein in a 100 µl reaction volume. |

Signaling Pathway

The ubiquitin-proteasome system is the major pathway for regulated protein degradation in eukaryotic cells. The immunoproteasome is a key component of this pathway, particularly in immune responses.

Caption: Ubiquitin-Proteasome Pathway and this compound Assay Principle.

Experimental Protocols

Protocol 1: Activity Assay with Purified 20S Immunoproteasome

This protocol is designed for measuring the activity of purified or isolated 20S immunoproteasome.

Materials:

-

This compound substrate

-

Purified 20S immunoproteasome

-

Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol

-

DMSO (for dissolving this compound)

-

96-well black microplate, opaque-walled for fluorescence measurements

-

Fluorescence microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution in Assay Buffer to the desired final working concentration (e.g., 50-200 µM). It is recommended to perform a substrate titration to determine the optimal concentration for your specific enzyme lot and experimental conditions.

-

-

Enzyme Preparation:

-

Dilute the purified 20S immunoproteasome in ice-cold Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup (96-well plate format):

-

Add 50 µL of Assay Buffer to each well.

-

Add 25 µL of the diluted this compound working solution to each well.

-

To initiate the reaction, add 25 µL of the diluted immunoproteasome solution to each well.

-

For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Use an excitation wavelength of 345-360 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence values of the negative control from the values of the enzyme-containing wells.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

Enzyme activity can be expressed as RFU/min or converted to moles of AMC released per minute using a standard curve generated with free AMC.

-

Caption: Workflow for Purified Immunoproteasome Activity Assay.

Protocol 2: Activity Assay in Cell Lysates

This protocol is for measuring immunoproteasome activity in total cell lysates.

Materials:

-

This compound substrate

-

Cells of interest (e.g., IFN-γ stimulated)

-

Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease inhibitors, but without proteasome inhibitors)

-

Assay Buffer: 20 mM Tris-HCl, pH 7.1, 50 mM NaCl, 2 mM β-mercaptoethanol (optional: 0.035% SDS for 20S proteasome activation)

-

DMSO

-

Proteasome inhibitor (e.g., MG-132 or ONX-0914) for negative control

-

96-well black microplate

-

Fluorescence microplate reader

-

Protein quantification assay (e.g., BCA or Bradford)

Procedure:

-

Cell Lysate Preparation:

-

Culture and treat cells as required (e.g., with IFN-γ to induce immunoproteasome expression).

-

Harvest cells and wash with cold PBS.

-

Lyse the cell pellet in ice-cold Lysis Buffer.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total cell lysate) and determine the protein concentration.

-

-

Substrate and Inhibitor Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a stock solution of a proteasome inhibitor (e.g., 10 mM MG-132 or 1 mM ONX-0914 in DMSO). ONX-0914 is recommended for specifically inhibiting the immunoproteasome's β5i subunit, which can help to dissect the activities of different subunits.

-

-

Assay Setup (96-well plate format):

-

In duplicate wells, add a consistent amount of cell lysate (e.g., 10-50 µg of total protein) to each well. Adjust the volume with Assay Buffer to 50 µL.

-

To one set of duplicate wells, add the proteasome inhibitor to a final concentration that effectively blocks proteasome activity (e.g., 20 µM MG-132 or 1-5 µM ONX-0914). To the other set, add an equivalent volume of DMSO (vehicle control). Incubate for 15 minutes at 37°C.

-

Prepare the this compound working solution in Assay Buffer to a 2x final concentration (e.g., 40-100 µM).

-

Initiate the reaction by adding 50 µL of the 2x this compound working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at Ex/Em wavelengths of 345-360/440-460 nm.

-

-

Data Analysis:

-

For each time point, subtract the fluorescence values of the inhibitor-treated wells from the vehicle-treated wells to determine the specific immunoproteasome activity.

-

Plot the specific fluorescence intensity (RFU) against time and determine the initial reaction velocity (V₀).

-

Normalize the activity to the amount of protein in the lysate (e.g., RFU/min/µg protein).

-

Caption: Workflow for Immunoproteasome Activity Assay in Cell Lysates.

Troubleshooting and Considerations

-

High Background Fluorescence: Ensure that the assay buffer and other reagents are not contaminated with fluorescent compounds. The use of a specific proteasome inhibitor is crucial for determining the background signal from non-proteasomal cleavage in cell lysates.

-

Low Signal: The concentration of active immunoproteasome in the sample may be too low. Consider inducing immunoproteasome expression (e.g., with IFN-γ) or increasing the amount of lysate or purified enzyme. Ensure the substrate has not degraded by using fresh dilutions from a properly stored stock.

-

Non-linear Reaction Rate: This may indicate substrate depletion or enzyme instability. Optimize enzyme and substrate concentrations to ensure the reaction remains in the linear range for the duration of the measurement.

-

DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically <1%) as high concentrations can inhibit enzyme activity.

-

Instrument Settings: Optimize the gain settings on the fluorescence plate reader to ensure the signal is within the linear detection range of the instrument.

By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound to accurately measure immunoproteasome activity, contributing to a deeper understanding of its role in health and disease.

References

Application Note and Protocol: Preparation of Ac-PAL-AMC Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for the β1i (LMP2) subunit of the 20S immunoproteasome.[1][2][3] It is an invaluable tool for monitoring the "caspase-like" activity of this enzyme complex.[4][5] Upon enzymatic cleavage of the amide bond between leucine (B10760876) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC moiety is released.[1][2] The resulting increase in fluorescence, which can be measured using a fluorescence plate reader, is directly proportional to the immunoproteasome's activity. This substrate shows high selectivity for the immunoproteasome over the constitutive proteasome, making it ideal for targeted assays.[1][3][4][6]

This document provides a detailed protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), ensuring accurate and reproducible results in subsequent enzymatic assays.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₆H₃₄N₄O₆[2][3][4][5] |

| Molecular Weight | 498.6 g/mol [2][3][4][5][6] |

| Purity | ≥95% by HPLC[6][7][8] |

| Appearance | Solid[2] |

| Solubility | Soluble in DMSO[1][2][3] |

| Excitation Wavelength | 345-360 nm[4][6][8][9] |

| Emission Wavelength | 430-460 nm[1][2][3][6][8][9] |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

-

Calibrated pipettes and sterile, nuclease-free tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare small aliquots to avoid multiple freeze-thaw cycles.[6][8]

-

Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

-

Mass Calculation: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 498.6 g/mol = 4.986 mg

For convenience, the volumes of DMSO required to prepare different concentrations from common starting masses are provided in Table 2.

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For instance, add 1.003 mL of DMSO to 5 mg of this compound to achieve a 10 mM concentration.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. Store the aliquots at -20°C to -80°C.[4] When stored properly, the stock solution in DMSO is stable for at least 6 months at -80°C or 1 month at -20°C.[10]

Preparation of Working Solutions

The typical working concentration of this compound in enzymatic assays ranges from 20 µM to 200 µM.[4][6][8] The final concentration should be optimized based on the specific experimental conditions.

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Dilute the stock solution in the appropriate assay buffer to the desired final concentration. For example, to prepare 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of assay buffer.

-

Mixing: Gently mix the working solution before use.

Note: It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity. Typically, a final DMSO concentration of less than 1% is well-tolerated.

Data Presentation

Table 2: Preparation of this compound Stock Solutions in DMSO

| Mass of this compound | Volume of DMSO for 1 mM | Volume of DMSO for 5 mM | Volume of DMSO for 10 mM |

| 1 mg | 2.0057 mL | 0.4011 mL | 0.2006 mL |

| 2 mg | 4.0114 mL | 0.8023 mL | 0.4012 mL |

| 5 mg | 10.0287 mL | 2.0057 mL | 1.0029 mL |

| 10 mg | 20.0574 mL | 4.0115 mL | 2.0057 mL |

Visualization

The following diagram illustrates the workflow for preparing the this compound stock and working solutions.

Caption: Workflow for this compound stock and working solution preparation.

The enzymatic reaction of this compound with the immunoproteasome is depicted below.

Caption: this compound cleavage by immunoproteasome and fluorescence detection.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 1431362-79-6 | Cayman Chemical | Biomol.com [biomol.com]

- 4. south-bay-bio.com [south-bay-bio.com]

- 5. shop.bio-connect.nl [shop.bio-connect.nl]

- 6. ubpbio.com [ubpbio.com]

- 7. biocompare.com [biocompare.com]

- 8. ubpbio.com [ubpbio.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Measuring Immunoproteasome Activity with Ac-PAL-AMC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immunoproteasome is a specialized form of the proteasome that is induced in response to inflammatory and immune stimuli, such as interferons and TNF-α.[1][2][3] It plays a crucial role in processing antigens for presentation on MHC class I molecules, thereby initiating adaptive immune responses.[1][2] The immunoproteasome differs from the constitutive proteasome by the replacement of its standard catalytic β-subunits (β1, β2, and β5) with their immuno-counterparts (β1i/LMP2, β2i/MECL-1, and β5i/LMP7). This alteration in subunit composition results in modified proteolytic activity, favoring the generation of peptides with C-terminal hydrophobic residues that are optimal for MHC class I binding.